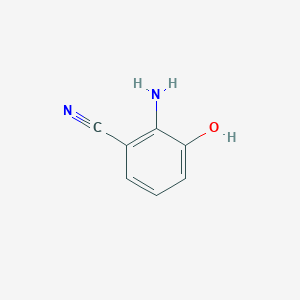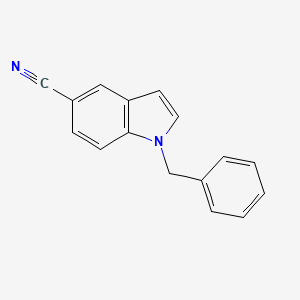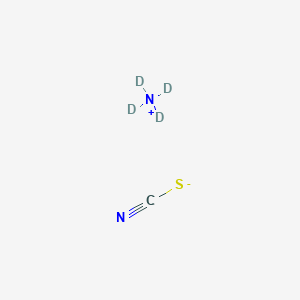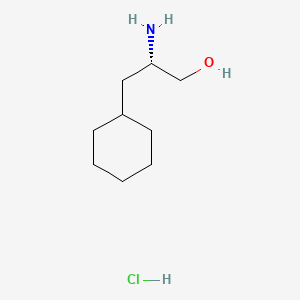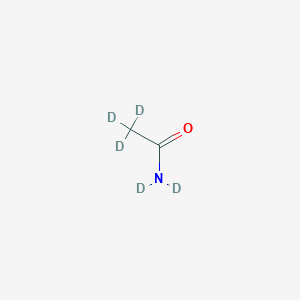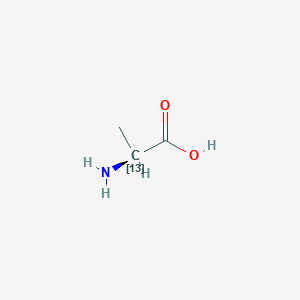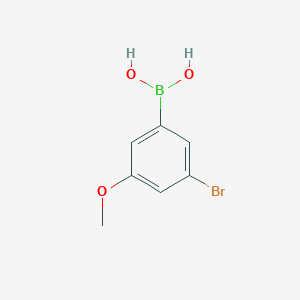
3-Bromo-5-methoxyphenylboronic acid
Übersicht
Beschreibung
3-Bromo-5-methoxyphenylboronic acid is a chemical compound with the empirical formula C7H8BBrO3 . It has a molecular weight of 230.85 . It is used as a reactant for the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methoxyphenylboronic acid consists of a phenyl ring substituted with a bromo group, a methoxy group, and a boronic acid group . The exact structure can be represented by the SMILES stringCOc1cc(Br)cc(c1)B(O)O . Physical And Chemical Properties Analysis
3-Bromo-5-methoxyphenylboronic acid has a density of 1.6±0.1 g/cm³ . It has a boiling point of 367.9±52.0 °C at 760 mmHg . The compound has a molar refractivity of 47.4±0.4 cm³ . It has a polar surface area of 50 Ų and a molar volume of 142.6±5.0 cm³ .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . “3-Bromo-5-methoxyphenylboronic acid” can be used as an organoboron reagent in this process .
- Methods of Application : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results or Outcomes : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Pyrazolopyrimidinamine Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : “3-Bromo-5-methoxyphenylboronic acid” can be used in the preparation of pyrazolopyrimidinamine derivatives . These derivatives can act as tyrosine and phosphinositide kinase inhibitors .
- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses for this application are not provided in the source .
Microwave Suzuki-Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Application Summary : “3-Bromo-5-methoxyphenylboronic acid” can be used in Microwave Suzuki-Miyaura coupling . This is a variant of the Suzuki-Miyaura coupling that uses microwave radiation to accelerate the reaction .
- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses for this application are not provided in the source .
Preparation of PET Imaging Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : “3-Bromo-5-methoxyphenylboronic acid” can be used in the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET (Positron Emission Tomography) imaging agents .
- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses for this application are not provided in the source .
Synthesis of Substituted Isoindolines
- Scientific Field : Organic Chemistry .
- Application Summary : “3-Bromo-5-methoxyphenylboronic acid” can be used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .
- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses for this application are not provided in the source .
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry .
- Application Summary : “3-Bromo-5-methoxyphenylboronic acid” can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the source .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses for this application are not provided in the source .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . It should be stored in a dry, cool, and well-ventilated place .
Eigenschaften
IUPAC Name |
(3-bromo-5-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSXKEODVUFEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584656 | |
| Record name | (3-Bromo-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxyphenylboronic acid | |
CAS RN |
849062-12-0 | |
| Record name | (3-Bromo-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




